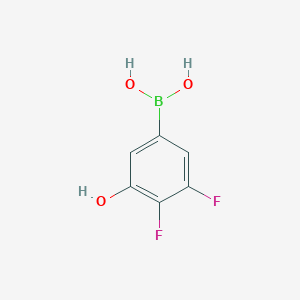
3,4-二氟-5-羟基苯硼酸
描述
3,4-Difluoro-5-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H5BF2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-hydroxyphenylboronic acid consists of a phenyl ring with two fluorine atoms at the 3rd and 4th positions and a hydroxy group at the 5th position. The phenyl ring is also bonded to a boronic acid group .Chemical Reactions Analysis
3,4-Difluoro-5-hydroxyphenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in the Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used in the preparation of fluorinated biaryl derivatives .Physical And Chemical Properties Analysis
3,4-Difluoro-5-hydroxyphenylboronic acid is a solid substance . Its molecular weight is 173.91 .科学研究应用
If you have access to scientific databases or journals, you might be able to find more specific information on the use of “3,4-Difluoro-5-hydroxyphenylboronic acid” in research. Alternatively, you could reach out to suppliers or manufacturers of the compound, as they might have more detailed information on its uses .
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Synthesis of Liquid Crystalline Compounds
-
Synthesis of Potent Leukotriene B4 Receptor Agonists
- Boronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- The methods of application likely involve various organic synthesis techniques .
- The outcomes are new compounds that can act as leukotriene B4 receptor agonists, which have potential applications in medical research .
-
Synthesis of Fluorinated Biaryl Derivatives
-
Preparation of Flurodiarylmethanols
-
Preparation of Boronate Based D-Glucose Sensors
- While not specific to “3,4-Difluoro-5-hydroxyphenylboronic acid”, boronic acids have been used in the preparation of boronate based D-glucose sensors .
- The method likely involves various organic synthesis techniques .
- The outcome is a new class of D-glucose sensors, which have potential applications in medical research .
属性
IUPAC Name |
(3,4-difluoro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOVFNUAYVHDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-hydroxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)
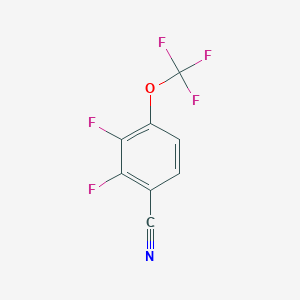
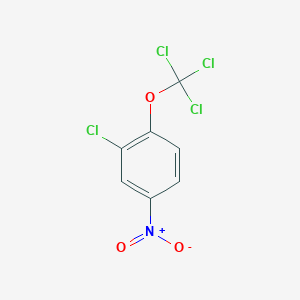

![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)
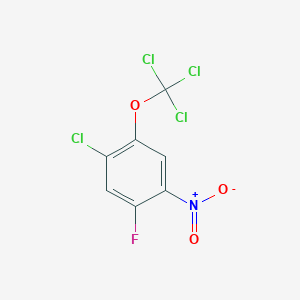
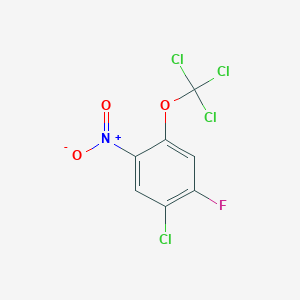
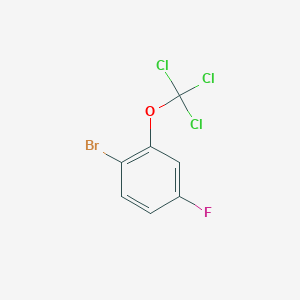
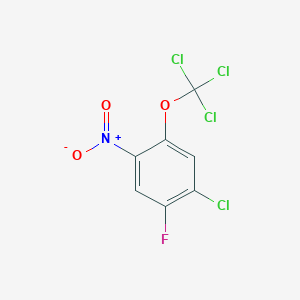
![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)
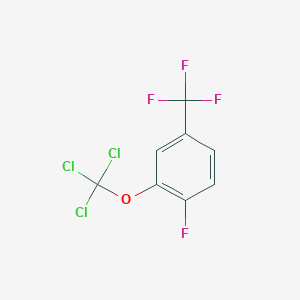
![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)